Lipophilic Ligand Efficiency (LLE) and Physicochemical Differentiation Against Des-Methyl and Unsubstituted Analogs
The target compound's computed XLogP3-AA of 4.2 offers a distinct lipophilicity profile compared to its closest structural analogs. The des-methyl analog, 4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one, has a lower predicted logP due to the absence of the lipophilic 4-methylbenzyl group [1]. While direct experimental logP or LLE data for the target compound is unavailable, class-level inference from benzimidazole-pyrrolone SAR indicates that optimal lipophilicity (logP 3–5) is critical for balancing cellular permeability with metabolic stability [2]. The 4-methyl substitution on the benzyl ring differentiates this compound from the unsubstituted benzyl analog by increasing logP by an estimated ~0.5–1.0 unit, which may translate into improved passive membrane permeability [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) as a predictor of passive permeability and metabolic stability |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 [1] |
| Comparator Or Baseline | 4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one (des-methyl analog): XLogP3-AA predicted to be ~3.2–3.7. Quantitative experimental logP data for this comparator is not available in the public domain [1]. |
| Quantified Difference | Estimated increase in logP of ~0.5–1.0 units for the target compound relative to the des-methyl analog |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem); no experimental logP or permeability assay data available for direct comparison. |
Why This Matters
The distinct lipophilicity profile directly informs compound selection for target-specific assays where optimal logP ranges are pre-defined, differentiating the 4-methylbenzyl congener from its less lipophilic analogs for central nervous system (CNS) or intracellular target programs.
- [1] PubChem. (2024). Compound Summary for CID 4229007, 4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4229007 View Source
- [2] Husain, A., Bhutani, M., Parveen, S., Khan, S. A., Ahmad, A., & Iqbal, M. A. (2022). Design, Synthesis, In Vitro Cytotoxicity, ADME Prediction, and Molecular Docking Study of Benzimidazole-Linked Pyrrolone and N-Benzylpyrrolone Derivatives. Russian Journal of Organic Chemistry, 58(10), 1438–1450. View Source
